molecular formula C34H27F6IN2O3 B1262091 (3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide

(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide

Cat. No. B1262091
M. Wt: 752.5 g/mol
InChI Key: QHNWPNZROGJYNJ-NYDCQLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide is a member of isoquinolines.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of quinoline, a core component of the discussed compound, have been investigated for their antimicrobial properties. For instance, N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, a series related to quinoline, have shown in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).

Radioligand Applications

Compounds containing the quinoline structure have been studied as potential radioligands. For example, N-[11C]methylated quinoline-2-carboxamides were evaluated for imaging peripheral benzodiazepine type receptors in vivo using positron emission tomography (PET), suggesting potential applications in neurological research (Matarrese et al., 2001).

Calcium Channel Research

Quinoline derivatives have been synthesized and screened for their calcium channel antagonistic activity, as demonstrated by studies on isolated rat ileum and rat thoracic artery. This suggests potential utility in cardiovascular research (Şimşek et al., 2006).

Anticancer Applications

The synthesis of quinoline-4(1H)-one derivatives and their testing for cytotoxic activity against various cancer cell lines indicate the potential use of quinoline derivatives in cancer research. Their fluorescent properties also offer utility in imaging and diagnostics (Funk et al., 2015).

properties

Product Name

(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide

Molecular Formula

C34H27F6IN2O3

Molecular Weight

752.5 g/mol

IUPAC Name

(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide

InChI

InChI=1S/C34H27F6IN2O3/c35-33(36,37)20-42-31(46)32(17-23-7-2-6-12-28(23)41)27-11-5-3-9-25(27)30(45)43(29(32)22-15-13-21(19-44)14-16-22)18-24-8-1-4-10-26(24)34(38,39)40/h1-16,29,44H,17-20H2,(H,42,46)/t29-,32-/m0/s1

InChI Key

QHNWPNZROGJYNJ-NYDCQLBNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@]2([C@@H](N(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)CO)C(=O)NCC(F)(F)F)I

Canonical SMILES

C1=CC=C(C(=C1)CC2(C(N(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)CO)C(=O)NCC(F)(F)F)I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide
Reactant of Route 4
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide
Reactant of Route 5
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide

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